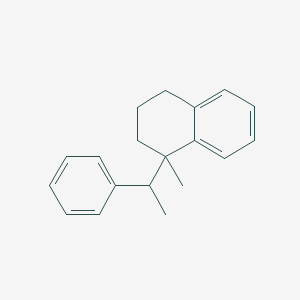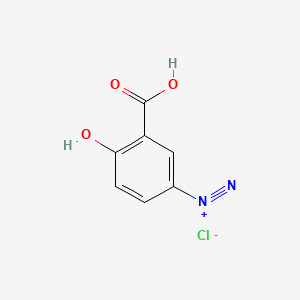
3-Carboxy-4-hydroxybenzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is an aromatic diazonium salt This compound is notable for its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride typically involves the diazotization of 3-Carboxy-4-hydroxyaniline. The process begins with the nitration of 3-Carboxy-4-hydroxybenzene, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-4-hydroxybenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The corresponding amine, 3-Carboxy-4-hydroxyaniline.
Aplicaciones Científicas De Investigación
3-Carboxy-4-hydroxybenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new bonds and functional groups. The presence of carboxyl and hydroxyl groups further modulates its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzene-1-diazonium chloride: Lacks the carboxyl group, making it less reactive in certain reactions.
3-Carboxybenzene-1-diazonium chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Carboxy-3-hydroxybenzene-1-diazonium chloride: Similar structure but different positional isomer, leading to variations in reactivity and applications.
Uniqueness
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions and applications. The diazonium group further adds to its potential as a key intermediate in organic synthesis.
Propiedades
Número CAS |
117041-94-8 |
|---|---|
Fórmula molecular |
C7H5ClN2O3 |
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
3-carboxy-4-hydroxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c8-9-4-1-2-6(10)5(3-4)7(11)12;/h1-3H,(H-,10,11,12);1H |
Clave InChI |
GLCVSHGBADSWNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+]#N)C(=O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


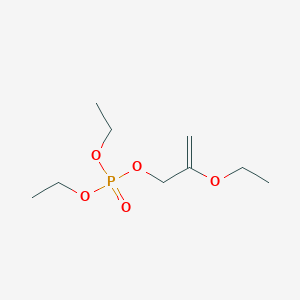
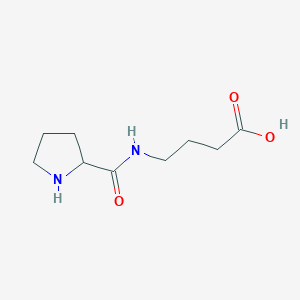
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
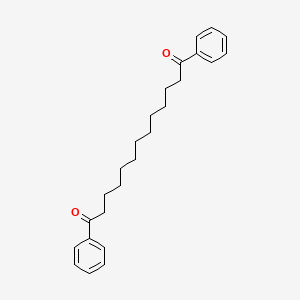
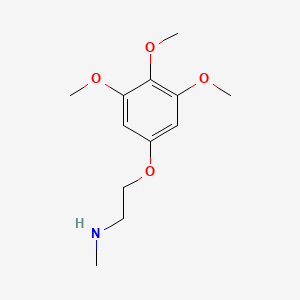
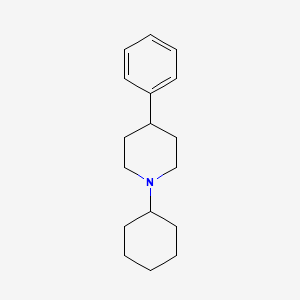
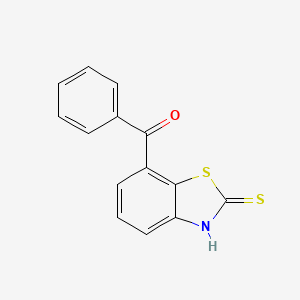
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
